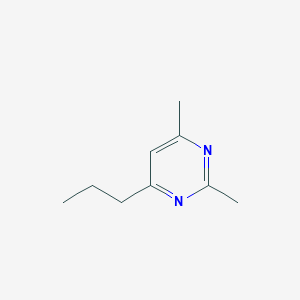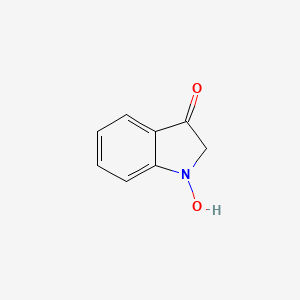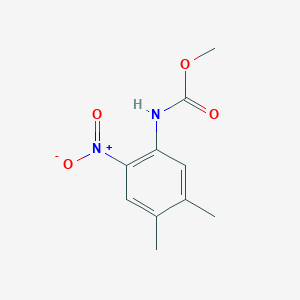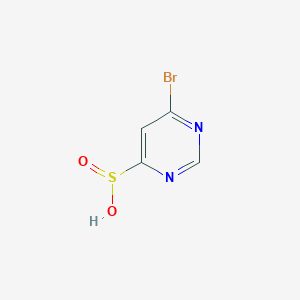
3-(Thiazol-2-yl)propanehydrazidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-2-yl)propanehydrazidehydrochloride is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanehydrazidehydrochloride typically involves the reaction of thiazole derivatives with hydrazine and other reagents under specific conditions. One common method involves the esterification of an acid with methanol to obtain the corresponding ester, followed by boiling in 2-propanol with hydrazine monohydrate . This process results in the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient and green methods, such as one-pot multicomponent procedures, can enhance the yield and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiazol-2-yl)propanehydrazidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
Biology: Thiazole derivatives, including 3-(Thiazol-2-yl)propanehydrazidehydrochloride, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties
Industry: Thiazole derivatives are used in various industrial applications, including the production of dyes, pigments, and rubber vulcanization agents
Wirkmechanismus
The mechanism of action of 3-(Thiazol-2-yl)propanehydrazidehydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s antimicrobial activity may involve the inhibition of key enzymes in bacterial and fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Thiazol-2-yl)propanehydrazidehydrochloride include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart from other thiazole derivatives is its specific structure and the unique combination of biological activities it exhibits.
Eigenschaften
Molekularformel |
C6H10ClN3OS |
|---|---|
Molekulargewicht |
207.68 g/mol |
IUPAC-Name |
3-(1,3-thiazol-2-yl)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-9-5(10)1-2-6-8-3-4-11-6;/h3-4H,1-2,7H2,(H,9,10);1H |
InChI-Schlüssel |
NESAXACVXZOVIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CCC(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)






